molecular formula C7H7BrO2SZn B3262204 5-Ethoxycarbonyl-2-thienylzinc bromide CAS No. 352530-37-1

5-Ethoxycarbonyl-2-thienylzinc bromide

Cat. No.: B3262204
CAS No.: 352530-37-1
M. Wt: 300.5 g/mol
InChI Key: YFPILNMHJDQSAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Ethoxycarbonyl-2-thienylzinc bromide has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for 5-Ethoxycarbonyl-2-thienylzinc bromide should be referred to for comprehensive safety and hazard information . As a general precaution, it should be handled with appropriate personal protective equipment and stored properly to ensure safety .

Chemical Reactions Analysis

5-Ethoxycarbonyl-2-thienylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reactants used but generally involve the formation of new carbon-carbon or carbon-heteroatom bonds .

Properties

IUPAC Name

bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPILNMHJDQSAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]S1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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